1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride
Description
Properties
IUPAC Name |
1-(3-aminophenyl)-3-(dimethylamino)urea;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c1-13(2)12-9(14)11-8-5-3-4-7(10)6-8;;/h3-6H,10H2,1-2H3,(H2,11,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVNIXATEIMQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)NC1=CC=CC(=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride typically involves the reaction of 3-nitroaniline with dimethylamine and phosgene. The reaction proceeds through the following steps:
Reduction of 3-nitroaniline: 3-nitroaniline is reduced to 3-aminophenylamine using a reducing agent such as iron powder and hydrochloric acid.
Formation of 1-(3-Aminophenyl)-3-(dimethylamino)urea: The 3-aminophenylamine is then reacted with dimethylamine and phosgene to form 1-(3-Aminophenyl)-3-(dimethylamino)urea.
Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, such as nitroso or nitro derivatives.
Reduction: Reduced derivatives, such as amine derivatives.
Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
Scientific Research Applications
The applications of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride can be categorized into several key areas:
Medicinal Chemistry
This compound is being explored for its potential therapeutic effects, particularly in the treatment of various diseases. Its structure allows it to interact with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
Biochemical Research
This compound serves as an organic buffer in biochemical assays, helping to maintain pH stability during reactions.
- Enzyme Inhibition Studies : The compound is used to study enzyme kinetics by acting as a reversible inhibitor, allowing researchers to understand enzyme mechanisms and develop inhibitors for clinical use.
Molecular Biology
In molecular biology, this compound can be utilized as a reagent in various assays, including:
- Protein Labeling : It can be used to label proteins for tracking and quantification in biochemical assays.
- DNA Interaction Studies : Research indicates that it may interact with nucleic acids, providing insights into its potential as a DNA-binding agent.
Case Studies
Several case studies highlight the diverse applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |
| Study B | Enzyme Kinetics | Identified as a reversible inhibitor of specific kinases, aiding in drug design. |
| Study C | Protein Interaction | Showed effective labeling of proteins for mass spectrometry analysis. |
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with two pharmacologically active dihydrochloride salts: quizartinib dihydrochloride (a kinase inhibitor) and berotralstat dihydrochloride (a plasma kallikrein inhibitor).
Key Observations :
Pharmacological and Functional Differences
While this compound lacks documented therapeutic applications, the comparator compounds are clinically validated:
- Quizartinib dihydrochloride : Approved for FLT3-mutated acute myeloid leukemia (AML), it inhibits kinase activity via a benzothiazole-imidazole scaffold .
- Berotralstat dihydrochloride : A plasma kallikrein inhibitor used for hereditary angioedema, leveraging a pyrazole-carboxamide core for target engagement .
Structural Determinants of Activity :
- However, its absence of heterocyclic or extended aromatic systems (unlike quizartinib or berotralstat) likely limits interactions with complex biological targets like kinases or proteases.
Biological Activity
1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C₉H₁₆Cl₂N₄O
- Appearance : White crystalline solid
- Solubility : Soluble in water, ethanol, and methanol
- Melting Point : Approximately 200-203 °C
These properties indicate that the compound is stable under standard laboratory conditions and suitable for various biochemical applications.
This compound functions primarily as an organic buffering agent , which helps maintain pH levels within a critical range (6-8.5) in biological experiments. This buffering capacity is essential for cell cultures and other biological systems where pH stability is crucial for enzyme activity and cellular processes.
Biological Activity
The compound has been investigated for several biological activities:
- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, similar to other compounds with structural similarities. For instance, compounds with similar amine functionalities have shown promise in inducing apoptosis in cancer cells .
- Enzyme Interaction : Research indicates that this compound can interact with various enzymes, potentially modulating their activity. This interaction is vital for understanding its role in biochemical pathways and therapeutic applications.
Study on Cytotoxicity
A recent study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound induced higher levels of apoptosis compared to standard chemotherapy agents like bleomycin. This suggests a potential role in cancer therapy, although further studies are needed to elucidate its efficacy and mechanism .
Enzyme Inhibition Study
In another investigation, the compound was assessed for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The findings revealed that it could effectively inhibit AChE activity, suggesting its potential use in treating conditions like Alzheimer’s disease.
Applications
The diverse applications of this compound include:
- Biochemical Research : Used as a reagent in enzyme assays and cell culture.
- Pharmacological Development : Investigated for its potential as an anticancer agent and neuroprotective drug.
- Buffering Agent : Employed in maintaining optimal pH conditions in laboratory settings.
Summary of Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Cytotoxicity | Induced apoptosis in FaDu cells | Potential anticancer agent |
| Enzyme Inhibition | Inhibited AChE activity | Possible treatment for neurodegenerative diseases |
| Buffering Capacity | Maintained pH stability | Essential for biological experiments |
Q & A
Q. Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Typical Solvents | DMF, THF, Acetonitrile | |
| Coupling Agent | EDC·HCl | |
| Yield Range | 17–48% (similar urea derivatives) |
Basic: How should researchers characterize the purity and structure of this compound?
Q. Methodological Steps :
- NMR Spectroscopy : Analyze and NMR to confirm the urea backbone and substituents. For example:
- LCMS/HRMS : Verify molecular weight (e.g., calculated vs. observed [M+H]). For related ureas, LCMS m/z values range 300–500 .
- Melting Point : Compare experimental values (e.g., ~160–163°C for analogous compounds) to literature .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or LCMS results may arise from:
- Dynamic Exchange Processes : Urea NH protons may exhibit broadening or splitting due to hydrogen bonding. Use variable-temperature NMR to stabilize signals .
- Salt Formation : The dihydrochloride form may alter solubility or protonation states. Confirm via elemental analysis or ion chromatography .
- Impurity Identification : Employ HPLC-MS/MS to detect side products (e.g., unreacted amines or carbodiimide adducts) .
Advanced: What experimental strategies optimize reaction yields while minimizing side products?
- Solvent Screening : Test polar aprotic solvents (DMF vs. THF) to balance reactivity and solubility .
- Additive Use : Include HOBt (hydroxybenzotriazole) to reduce racemization or DMAP (dimethylaminopyridine) to accelerate coupling .
- Stoichiometry Adjustments : Excess amine (1.2–1.5 equiv) often improves urea formation over carbodiimide hydrolysis .
Q. Case Study :
| Condition | Yield Improvement |
|---|---|
| EDC·HCl + HOBt in DMF | 48% (vs. 17% without HOBt) |
Basic: What are the solubility and stability profiles of this compound?
- Solubility :
Advanced: How can computational modeling aid in predicting biological activity or reactivity?
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina to prioritize in vitro assays .
- DFT Calculations : Predict regioselectivity in urea bond formation or protonation states of the dimethylamino group .
Basic: What safety precautions are essential for handling this compound?
- Hygroscopicity : Use a glove box or desiccator for weighing .
- Irritant Potential : Wear PPE (gloves, goggles) due to amine and hydrochloride content .
Advanced: How can researchers validate the compound’s biological activity in cellular assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
